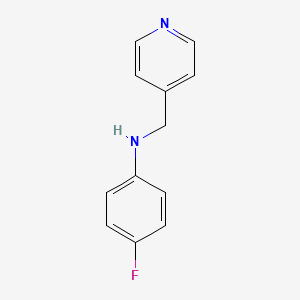

4-fluoro-N-(pyridin-4-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-fluoro-N-(pyridin-4-ylmethyl)aniline derivatives often involves conventional methods, such as the reaction of S-benzyl ortho-aminothiophenol with 4-pyridine carboxaldehyde, followed by cyclization and ethylation processes. These methods have been applied to create a variety of complexes, including those with metal ions like Cd(II) and Hg(II), through coordination with the aniline ligand. This synthesis approach allows for the creation of materials with diverse structures and properties, including those suitable for nano-supramolecular assembly and antimicrobial activities (Hajiashrafi, Morsali, & Kubicki, 2015) (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Crystal structure analysis reveals that this compound derivatives form complex supramolecular architectures through weak intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial for the stability and functionality of the resulting coordination polymers. The versatility of the ligand allows for the synthesis of materials with specific morphologies and supramolecular structures, enabling the exploration of their potential applications in various fields (Hajiashrafi, Morsali, & Kubicki, 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complexes with different metal ions. These complexes exhibit diverse chemical properties, including electrochemical behavior and antimicrobial activities. The ligand's ability to coordinate with metals like Ru(II) enhances the biological activity of the resulting complexes, making them potential candidates for antibacterial applications (Koske, Kagwanja, Gichumbi, & Kariuki, 2018).

Wissenschaftliche Forschungsanwendungen

Coordination Polymers Synthesis

4-fluoro-N-(pyridin-4-ylmethyl)aniline is utilized in synthesizing coordination polymers. Hajiashrafi et al. (2015) explored the synthesis of Hg(II) and Cd(II) coordination polymers containing this ligand, revealing the importance of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

Kinase Inhibitors Studies

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on derivatives of this compound as c-Met kinase inhibitors, highlighting their potential in cancer treatment (Caballero et al., 2011).

Electrochemical and Antibacterial Studies

Koske et al. (2018) synthesized a Schiff base ligand and its complex with 4-fluoro-N-(2-pyridiylmethylene)-aniline, investigating their electrochemical properties and antibacterial activities against Escherichia coli and Staphylococcus aureus (Koske et al., 2018).

Structural and Vibrational Analysis

Acosta-Ramírez et al. (2013) performed a comparative computational study on the structure and vibrational spectra of derivatives of this compound, emphasizing the accuracy of computational methodologies in predicting molecular structures (Acosta-Ramírez et al., 2013).

Coordination Chemistry

Almesaker et al. (2007) explored the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline, a derivative of this compound, demonstrating its flexibility in preparing diverse metal complex structures (Almesaker et al., 2007).

Fluoride Shuttle Batteries Research

Kucuk and Abe (2020) studied boron-based anion acceptors derived from this compound for their application in fluoride shuttle batteries, revealing their impact on fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The development of 4-fluoro-N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors is a promising area of research . The workflow developed could be applied to de novo drug design and virtual screening potential KDR inhibitors, and use hit compounds to further optimize and design new potential KDR inhibitors .

Eigenschaften

IUPAC Name |

4-fluoro-N-(pyridin-4-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNWIIVTVOCXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)

![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)

![2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486853.png)

![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)

![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)